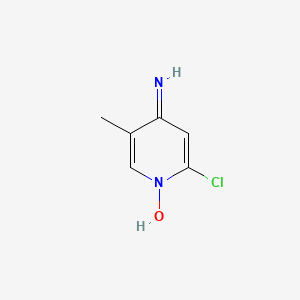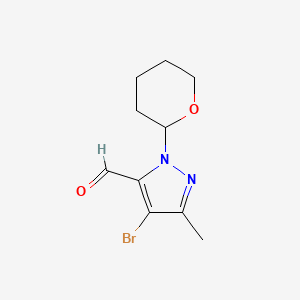![molecular formula C7H16Cl2N2 B581763 (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-50-4](/img/structure/B581763.png)
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is a chemical compound that belongs to the pyrrolidine class. It has a CAS Number of 1417789-50-4 and a molecular weight of 199.12 .
Molecular Structure Analysis
The IUPAC name of this compound is (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride . The InChI code is 1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0…/s1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Formation : A study by Kawasaki et al. (2005) describes the synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to the compound . They demonstrate a method for adding molecular diversity to the pyrrolo[2,3-b]indole ring system, which is relevant for the synthesis of various derivatives.
Chemical Transformation and Reaction Studies : Research by Funke et al. (2000) involves the transformation of chlorolactames to cyclopropylketimines and subsequent conversion to dihydropyrroles and dihydrofurans. This study provides insights into the chemical reactivity and potential transformations of pyrrole derivatives.
Alkaloid Synthesis and Isolation from Natural Sources : A study by Li et al. (2008) reports the isolation of new pyrrole alkaloids from an endophytic fungus. This research is significant for understanding the natural occurrence and synthesis of pyrrole derivatives in biological systems.
Cyclocondensation Reactions : Gupta et al. (1988) explored cyclocondensation reactions involving acylketene S,N-acetals, which are key for synthesizing pyrrolo derivatives. Their work contributes to the knowledge of synthesizing complex pyrrolo structures.
Molecular Structure Analysis : Quiroga et al. (2013) conducted a study on the molecular structure of methyl hexahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing insights into the molecular conformation and hydrogen-bonded sheets of these compounds.
Reactions with Hydrazine Hydrate : Sarıpınar et al. (2007) investigated the reactions of pyrrole-2,3-diones with hydrazine hydrate. This study is crucial for understanding the reactivity of pyrrole derivatives under different conditions.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYDQZJSJKTJ-AUCRBCQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712342 |
Source


|
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride | |
CAS RN |
1385694-44-9 |
Source


|
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)


![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)
